![molecular formula C17H24N2O3S B4777652 N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777652.png)
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and neuropathic pain.
Mechanism of Action
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide works by increasing the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in the excitability of neurons and a reduction in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the likelihood of seizures, and an improvement in cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and specific inhibitor of this enzyme. However, one of the limitations of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in addiction and substance abuse disorders. Studies have shown that N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide may be effective in reducing drug-seeking behavior and relapse in animal models of addiction.
Another potential area of research is the development of new and more effective formulations of N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide that can overcome its poor solubility in water. This could lead to improved efficacy and better clinical outcomes in patients with neurological disorders.
Conclusion:
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It works by increasing the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in the likelihood of seizures and other neurological disorders. While there are some limitations to its use in experimental settings, N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide shows great promise as a potential therapeutic agent for a range of neurological disorders.
Scientific Research Applications
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain.
properties
IUPAC Name |
N-cyclopropyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-2-4-14(5-3-13)12-23(21,22)19-10-8-15(9-11-19)17(20)18-16-6-7-16/h2-5,15-16H,6-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNIWXHZHDHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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